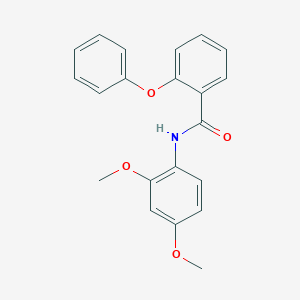

N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-24-16-12-13-18(20(14-16)25-2)22-21(23)17-10-6-7-11-19(17)26-15-8-4-3-5-9-15/h3-14H,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQRPNVOVWHQHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202135 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide typically involves the reaction of 2,4-dimethoxyaniline with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize production costs. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of corresponding amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide serves as an intermediate in synthesizing more complex organic molecules. Its unique structure makes it a valuable building block for developing novel compounds in organic chemistry.

Biology

This compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that it may exhibit activity against various bacterial strains.

- Anti-inflammatory Effects : Preliminary studies suggest it could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Medicine

In the medical field, this compound is being investigated for its therapeutic potential:

-

Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have highlighted its efficacy against specific cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest .

Cell Line IC50 Value (μM) Mechanism of Action HepG2 0.25 AMPK pathway modulation MCF7 0.30 Induction of apoptosis - Drug Development : The compound's unique structural features allow for modifications that could lead to new therapeutic agents targeting various diseases .

Case Studies

Several case studies have been documented to explore the efficacy and applications of this compound:

-

Anticancer Efficacy Study :

- A study evaluated the effects of the compound on HepG2 liver cancer cells.

- Results indicated significant cytotoxicity with an IC50 value of 0.25 μM.

- Mechanistic studies revealed activation of AMPK signaling pathways leading to cell cycle arrest.

-

Antimicrobial Activity Assessment :

- A series of tests were conducted against Gram-positive and Gram-negative bacteria.

- The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

- Inflammatory Response Modulation :

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial RNA polymerase, it binds to the switch region of the enzyme, preventing the synthesis of RNA and thereby inhibiting bacterial growth . This interaction disrupts the normal function of the enzyme, leading to the antibacterial effects observed in various studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

4-Chloro-N-(2-(4-Methoxyphenyl)-4-oxothiazolidin-3-yl)-2-Phenoxybenzamide (Compound 5i)

- Structure: Shares the 2-phenoxybenzamide backbone but incorporates a 4-chloro substituent and a 4-oxothiazolidinone ring linked to a 4-methoxyphenyl group.

- Activity: Exhibits potent anticonvulsant effects via benzodiazepine receptor binding. Sedative-hypnotic activity was observed without impairing learning or memory in preclinical models .

- Key Difference: The 4-oxothiazolidinone ring introduces conformational rigidity and hydrogen-bonding capacity, enhancing receptor interactions compared to the flexible methoxy groups in the target compound.

N-(2,4-Dimethoxyphenyl)-2-Methoxy-4-(Methylthio)Benzamide

- Structure : Differs by a 2-methoxy and 4-(methylthio) substituent on the benzamide ring.

N-(2,4-Difluorophenyl)-2-Fluorobenzamide (Fo24)

- Structure : Features fluorine atoms at the 2- and 4-positions of the N-phenyl group and a 2-fluorobenzamide core.

Modifications to the N-Aryl Group

N-[2-(3,4-Dimethoxyphenyl)Ethyl]-4-Sulfamoylbenzamide

- Structure : Includes a sulfamoyl group on the benzamide and a 3,4-dimethoxyphenyl ethyl chain.

- Implications : The ethyl linker increases flexibility, possibly improving target engagement in hydrophobic pockets. The sulfamoyl group introduces strong hydrogen-bonding capacity, absent in the target compound .

N-(4-Methoxyphenyl)Benzamide

Bioactive Analogues with Heterocyclic Moieties

N-(2,4-Dimethoxyphenyl)-4-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine (Compound 10s)

- Structure : Replaces the benzamide core with a thiazole ring.

- Activity : Demonstrates potent antiproliferative activity by inhibiting tubulin polymerization, akin to combretastatin A-4 (CA-4). Molecular docking confirms binding at the colchicine site .

- Key Difference : The thiazole ring’s planar structure and sulfur atom may enhance binding to tubulin’s hydrophobic pockets, a mechanism distinct from benzamide derivatives.

4-Chloro-N-(2-(Substituted Phenyl)-4-Oxothiazolidin-3-yl)-2-Phenoxybenzamide Derivatives

- Structure: Combines a phenoxybenzamide scaffold with a 4-oxothiazolidinone pharmacophore.

- Activity: Broad anticonvulsant efficacy attributed to dual interactions with benzodiazepine receptors and the thiazolidinone ring’s anticonvulsant properties .

Electronic and Steric Effects of Substituents

- Electron-Withdrawing Groups (e.g., Chloro, Nitro) : Increase electrophilicity, favoring covalent interactions or enhancing receptor binding via dipole effects .

- Hybrid Substituents (e.g., Methylthio) : Balance lipophilicity and reactivity, as seen in N-(2,4-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide .

Structural and Pharmacological Data Table

Biological Activity

N-(2,4-Dimethoxyphenyl)-2-phenoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives. Its structure can be represented as follows:

This compound features a dimethoxy-substituted phenyl group and a phenoxy group, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 (breast cancer) | 0.4 | Apoptosis induction |

| Compound B | HT-29 (colon cancer) | 1.0 | Topoisomerase II inhibition |

These findings suggest that this compound may also have significant anticancer properties through similar mechanisms.

Case Studies

-

Phenoxybenzamine and Tumor Management :

A study involving phenoxybenzamine (a related compound) demonstrated its effectiveness in managing pheochromocytoma by controlling hypertension through alpha-adrenergic blockade. Patients prepared with phenoxybenzamine showed fewer intraoperative hemodynamic fluctuations compared to those treated with prazosin . This suggests potential applications for this compound in similar contexts. -

Cytotoxic Effects :

Research has shown that certain benzamide derivatives can induce apoptosis in cancer cells via mitochondrial pathways. For example, a derivative with a similar structure was found to be significantly more potent than standard chemotherapeutic agents like cisplatin against breast cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2-phenoxybenzoic acid with 2,4-dimethoxyaniline using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts. Solvent choice (e.g., dichloromethane or DMF) and temperature (room temperature vs. reflux) significantly impact reaction efficiency. For example, prolonged reflux in DMF may increase yield but risk side reactions like over-acylation .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : Focus on resolving aromatic proton signals (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). Use deuterated DMSO for solubility.

- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-O-C (phenoxy) absorption (~1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can verify molecular ion peaks (e.g., [M+H]+ at m/z 378.14 for C21H20NO4) .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 3–10) at 25°C and 40°C reveal hydrolysis susceptibility in acidic conditions (pH < 4) due to cleavage of the amide bond. Use lyophilization for long-term storage to prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize the molecule’s geometry and electronic properties. Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) can predict binding affinities. Validate with experimental IC50 values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antiviral vs. anticancer effects)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). Conduct dose-response curves (0.1–100 µM) across multiple cell lines (e.g., HeLa, MCF-7) and validate with orthogonal assays (e.g., apoptosis via Annexin V vs. ROS detection). Cross-reference with structural analogs (e.g., ’s sulfamoyl variant) to isolate substituent effects .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Methodological Answer : Palladium-catalyzed atroposelective coupling-cyclization (e.g., with 2-isocyanobenzamides) introduces axial chirality. Use chiral ligands like (R)-BINAP to achieve enantiomeric excess (e.g., up to 90% ee). Monitor progress via chiral HPLC (Chiralpak IA column) .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS/MS : Detect impurities at ppm levels using a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid).

- X-ray Crystallography : Resolve structural defects in single crystals grown via vapor diffusion (solvent: ethanol/water).

- Thermogravimetric Analysis (TGA) : Assess thermal degradation thresholds (>200°C for purity validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.